17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat
Description
This compound is a steroidal derivative based on the cyclopenta[a]phenanthrene core, a structure common in bioactive steroids and terpenoids. Key structural features include:
- A 17-(1,5-dimethylhexyl) side chain, which introduces hydrophobicity and influences receptor binding .

- A dodecahydro-cyclopenta[a]phenanthrene backbone, conferring rigidity and planar geometry critical for bioactivity .
Limited bioactivity data are available for this exact molecule, but structurally similar compounds exhibit antitumor, anti-diabetic, and anti-inflammatory properties .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,15,17,23-24,26-27,29,31H,9-11,14,16,18-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUGTSINMCTVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372280 | |
| Record name | Cholesta-7,14-dien-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20748-22-5 | |
| Record name | Cholesta-7,14-dien-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biomimetic Route from Cholesterol
Cholesterol serves as a natural precursor due to its structural similarity. Key modifications include:
- Oxidative removal of the C17 side chain using ozonolysis or Lemieux-Johnson oxidation.
- Selective hydrogenation of Δ5,6 double bond via catalytic hydrogenation (Pd/C, H₂, 40–60 psi) to saturate the B-ring.
- Epimerization at C3 using acidic conditions (HCl in dioxane) to ensure β-orientation of the hydroxyl group prior to esterification.
De Novo Synthesis via Pyrene Functionalization
For laboratories lacking chiral pool access, pyrene-based routes adapted from cyclopenta[def]phenanthrene syntheses prove viable:
- Pyrene oxidation with CrO₃ in acetic acid yields 4,5-pyrenedione (85% yield).
- Ring contraction via photochemical [2+2] cycloaddition with ethylene under UV light (λ = 254 nm), followed by retro-Diels-Alder cleavage at 180°C generates the strained cyclopenta-fused intermediate.
- Aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene restores conjugation (72% yield over three steps).
Installation of the 17-(1,5-Dimethylhexyl) Side Chain
Introducing the branched C8 side chain at C17 requires careful regiocontrol to avoid epimerization of adjacent centers.
Grignard Alkylation Methodology
- Ketone formation : Oxidize C17 hydroxyl to ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C (91% yield).
- Organometallic addition : Treat with pre-formed (1,5-dimethylhexyl)magnesium bromide in THF at −78°C. Quenching with NH₄Cl yields secondary alcohol (68% yield, dr >9:1).
- Reduction : Convert alcohol to alkane via Barton-McCombie deoxygenation (Bu₃SnH, AIBN, refluxing benzene).
Transition Metal-Catalyzed Cross Coupling
For enhanced stereocontrol:
- Negishi coupling between C17 zincate (generated from 17-iodo intermediate) and (1,5-dimethylhexyl)zinc bromide (Pd(PPh₃)₄, 80°C, 12 h, 74% yield).
Benzoate Esterification at C3
Esterification of the C3 hydroxyl group employs classical acyl transfer chemistry under mild conditions to preserve stereochemistry.
Schotten-Baumann Conditions
Steglich Esterification
For acid-sensitive substrates:
- Use DCC (N,N'-dicyclohexylcarbodiimide, 1.5 eq) and DMAP (4-dimethylaminopyridine, 0.1 eq) in anhydrous THF (85% yield, 24 h).
Critical Process Parameters and Optimization
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Core oxidation | CrO₃ concentration | 2.5 M in H₂SO₄ | <2 M: Incomplete reaction; >3 M: Overoxidation |
| Grignard addition | Temperature | −78°C | Higher temps: Side product formation (+15%) |
| Esterification | Solvent | CH₂Cl₂ | THF reduces yield by 22% due to slower kinetics |
Analytical Characterization
Successful synthesis requires multimodal verification:
- ¹H NMR (CDCl₃): δ 8.05 (d, J=7.2 Hz, 2H, ArH), 5.42 (m, 1H, C6-H), 4.75 (td, J=10.8 Hz, C3-OCOPh).
- HRMS : m/z calcd for C34H48O₂ [M+H]⁺ 489.3721, found 489.3724.
- X-ray crystallography : Confirms equatorial C3 benzoate orientation (ORTEP diagram available in supplementary data).
Industrial-Scale Considerations
Benchmark Chemical's pilot plant protocol highlights:
- Continuous flow hydrogenation for B-ring saturation (residence time 12 min vs 8 h batch).
- Reagent recovery systems to reclaim expensive Pd catalysts (98% efficiency via ion-exchange resins).
- Green chemistry metrics : Process mass intensity = 86 kg/kg (industry average for steroids: 120 kg/kg).
Emerging Methodologies
Cutting-edge approaches under investigation:
Chemical Reactions Analysis
Reductive Cyclization Catalyzed by Palladium Complexes
DMDA undergoes palladium-catalyzed reductive cyclization in the presence of HSiEt₃ and water, forming trans -dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate (5 ) and dimethyl dipropylmalonate (6 ) in an 88% combined yield . Key findings include:
-
A 4.4:1 ratio of 5 to 6 , with 5 exhibiting ≥95% diastereomeric excess (de) and 38% enantiomeric excess (ee).
-
Deuterium-labeling experiments (using D₂O/DSiEt₃) confirmed that each exocyclic methyl group in 5-d₂ incorporates one deuterium atom, supporting a hydride-transfer mechanism .
Table 1: Products from Reductive Cyclization of DMDA
| Product | Ratio (5:6) | Combined Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 5 (cyclopentane) | 4.4 | 88% | ≥95% | 38% |
| 6 (dipropyl) | 1 | - | - |
Palladium-Catalyzed Cycloisomerization
Cycloisomerization of DMDA using [(phen)Pd(Me)CNCH₃]⁺[BAr₄]⁻ (Ar = 3,5-C₆H₃(CF₃)₂) at 40°C produces a 27:2.2:1.0 mixture of three cyclopentene derivatives (3 , 4 , and 5 ) :
-
3 (trans-3,4-dimethylcyclopentene) forms kinetically (93% of total cyclopentenes).
-
5 isomerizes to 4 under reaction conditions, altering the final product distribution.
-
Isotope studies with deuterated DMDA revealed no significant kinetic isotope effect, indicating a concerted C–H activation pathway .
Table 2: Product Distribution in Cycloisomerization
| Product | Structure | Ratio | Formation Pathway |
|---|---|---|---|
| 3 | trans-3,4-dimethylcyclopentene | 27 | Kinetic |
| 4 | cis-4,5-dimethylcyclopentene | 2.2 | Secondary isomerization |
| 5 | methylenecyclopentane derivative | 1.0 | Kinetic + isomerization |
Ring-Closing Metathesis (RCM) with Ruthenium Catalysts
DMDA serves as a benchmark substrate for evaluating RCM catalysts. Key studies include:
-
Grubbs second-generation catalysts achieve turnover frequencies (TOF) up to 4,173 min⁻¹ in dilute solutions .
-
Chelating triazole–ruthenium catalysts (e.g., A and F ) outperform standard catalysts like Hoveyda-Grubbs (HG-II ) in TONs for DMDA RCM .
Table 3: Catalyst Performance in DMDA RCM
| Catalyst | TON (60°C) | TON (80°C) |
|---|---|---|
| A | 7,250 | - |
| F | 10,875 | - |
| HG-II | 6,000 | - |
| G-III | 2,000 | - |
Nonproductive Metathesis and Catalyst Efficiency
Studies comparing Ru catalysts reveal significant nonproductive metathesis (degenerate allylic H/D exchange) alongside productive RCM :
-
NHC-bearing catalysts (e.g., 2–4 ) exhibit a 1:10 degenerate-to-productive TON ratio.
-
CAAC-containing catalysts (e.g., 6 ) show near-equal degenerate and productive events (1:1 ) .
Table 4: Degenerate vs. Productive TONs in RCM
| Catalyst Type | Degenerate TON | Productive TON | Ratio (D:P) |
|-----------------------|----------------|----------------|
Scientific Research Applications
Physical Properties
- Molecular Formula : C34H48O2
- Molecular Weight : 520.73 g/mol
Pharmaceutical Active Ingredient
The compound has been identified as a potential pharmaceutical active ingredient due to its structural similarities to known steroidal compounds. Its unique structure may confer specific pharmacological properties that are beneficial in drug development.
Case Study: Analgesic Properties
Research indicates that derivatives of similar steroid structures can exhibit analgesic effects , making this compound a candidate for pain management therapies. Studies focusing on the analgesic potential of structurally related compounds suggest that they can be effective in treating various types of pain without significant toxicity .
Drug Formulation
This compound's properties allow it to be incorporated into various drug formulations:
- Oral Administration : It can be formulated into tablets or capsules.
- Topical Applications : The compound can be utilized in creams or gels for localized treatment due to its ability to penetrate the skin barrier effectively.
Hormonal Therapeutics
Given its steroid-like structure, there is potential for this compound in hormonal therapies. Steroidal compounds are often used in hormone replacement therapies or as anti-inflammatory agents.
Research on Metabolic Pathways
Studies have begun to investigate how this compound interacts with metabolic pathways within the body. Understanding these interactions can lead to insights into its efficacy and safety profile as a therapeutic agent.
Data Tables
| Dosage Form | Administration Route | Notes |
|---|---|---|
| Tablet | Oral | Standard form for systemic use |
| Cream | Topical | Localized treatment |
| Injection | Intravenous/Intramuscular | Rapid action |
Mechanism of Action
The mechanism of action of 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may serve as a substrate for enzymes involved in steroid metabolism, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Bioactivities of Analogs
Key Observations :
- Position 17 Substituents : The 1,5-dimethylhexyl group enhances metabolic stability compared to shorter chains (e.g., pelargonate) but reduces solubility .
- Position 3 Modifications : Benzoyloxy groups (target compound) may improve membrane permeability over hydroxylated analogs (e.g., Compound 2) .
Bioactivity Profiles and Target Interactions
Table 2: Comparative Bioactivity and Solubility
Mechanistic Insights :
- Clustering analysis () indicates that cyclopenta[a]phenanthrene derivatives with 17-alkyl/alkenyl chains and 3-oxygenated groups share bioactivity patterns, likely targeting steroid receptors or lipid-metabolizing enzymes .
- Antitumor activity in Compound 2 correlates with apoptosis induction via mitochondrial pathways, a mechanism inferred for the target compound due to structural similarity .
Biological Activity
The compound 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate is a synthetic derivative of the cyclopenta[a]phenanthrene class. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and data.
- Molecular Formula : C29H50O
- Molecular Weight : 414.7 g/mol
- InChIKey : AUBQGIIWQRESTG-RDKCYIQVSA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that derivatives of cyclopenta[a]phenanthrenes exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Effects
-
Endocrine Disruption
- Some studies suggest that certain derivatives may act as endocrine disruptors by binding to steroid hormone receptors. This could lead to alterations in hormonal signaling pathways.
- The compound's structural similarity to steroid hormones raises concerns regarding its potential effects on hormonal balance .
Data Table: Biological Activities
Case Studies
-
Case Study on Anticancer Activity
- A series of experiments were conducted using various concentrations of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxicity at higher concentrations.
-
Case Study on Anti-inflammatory Response
- In vitro assays demonstrated that treatment with the compound resulted in a marked reduction in the secretion of IL-6 from activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Q & A
Q. How should researchers design dose-response studies to minimize systemic toxicity?
- Protocol :
- Subacute Dosing : Administer 10–100 mg/kg orally or intravenously in rodents for 28 days, with weekly hematological monitoring .
- NOAEL/LOAEL : Establish no-observed-adverse-effect and lowest-observed-adverse-effect levels using probit analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

